molecular formula C9H17NO3 B15287192 (2S)-2-acetamido-3-ethylpentanoic acid

(2S)-2-acetamido-3-ethylpentanoic acid

Cat. No.: B15287192
M. Wt: 187.24 g/mol
InChI Key: XJDXSXZKSZKROX-QMMMGPOBSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Acetyl-D,L-diethylalanine can be synthesized through various methods. One common approach involves the biocatalytic deracemization of aliphatic amino acids using alanine dehydrogenase and ω-transaminase . This method involves the stereoinversion of L-amino acid to a D-form, followed by the regeneration of NAD+ by NADH oxidase. The reaction conditions typically include 100 mM isopropylamine and 1 mM NAD+, achieving complete deracemization after 24 hours with a 95% reaction yield .

Industrial Production Methods

In industrial settings, Acetyl-D,L-diethylalanine is produced using chemical synthesis methods that involve the Strecker synthesis of racemic amino acids . This process is economically feasible and allows for the large-scale production of racemic amino acids, which can then be converted into Acetyl-D,L-diethylalanine through subsequent reactions.

Chemical Reactions Analysis

Types of Reactions

Acetyl-D,L-diethylalanine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium cyanide (KCN).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce primary or secondary amines .

Mechanism of Action

The mechanism of action of Acetyl-D,L-diethylalanine involves its interaction with specific molecular targets and pathways. It acts as a chiral building block, influencing the stereochemistry of the compounds it is incorporated into . The exact molecular targets and pathways depend on the specific application and the compounds being synthesized.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetyl-D,L-diethylalanine is unique due to its racemic nature, allowing for versatile applications in both research and industrial settings. Its ability to undergo various chemical reactions and its use as a chiral building block make it a valuable compound in multiple fields .

Properties

Molecular Formula

C9H17NO3

Molecular Weight

187.24 g/mol

IUPAC Name

(2S)-2-acetamido-3-ethylpentanoic acid

InChI

InChI=1S/C9H17NO3/c1-4-7(5-2)8(9(12)13)10-6(3)11/h7-8H,4-5H2,1-3H3,(H,10,11)(H,12,13)/t8-/m0/s1

InChI Key

XJDXSXZKSZKROX-QMMMGPOBSA-N

Isomeric SMILES

CCC(CC)[C@@H](C(=O)O)NC(=O)C

Canonical SMILES

CCC(CC)C(C(=O)O)NC(=O)C

Origin of Product

United States

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